5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide SKF 38393 is a partial agonist of the dopamine D1-like receptors D1 and D5 (Kis = 1 and ~0.5 nM, respectively). It less potently binds D2, D3, and D4 receptors (Kis = ~150, 5,000, and 1,000 nM, respectively).
Prototypical D1-like dopamine receptor selective partial agonist (Ki values are 1, ~ 0.5, ~ 150, ~ 5000 and ~ 1000 nM for D1, D5, D2, D3 and D4 receptors respectively).
Brand Name: Vulcanchem
CAS No.: 20012-10-6
VCID: VC0004277
InChI: InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
SMILES: C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Molecular Formula: C16H18BrNO2
Molecular Weight: 336.22 g/mol

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

CAS No.: 20012-10-6

VCID: VC0004277

Molecular Formula: C16H18BrNO2

Molecular Weight: 336.22 g/mol

* For research use only. Not for human or veterinary use.

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide - 20012-10-6

Description

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine (SKF 38393)

  • Description: This compound is a selective D1 dopamine receptor agonist used primarily in research .

  • Molecular Weight: Approximately 255.31 g/mol .

  • Applications: It is utilized in studies related to dopamine receptors and their functions in the brain.

7,8-Dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Description: This compound has a similar structure but with methoxy groups instead of hydroxy groups .

  • Molecular Weight: Approximately 283.365 g/mol .

  • Applications: While specific applications are not detailed, its structure suggests potential pharmacological activity.

Research Findings and Potential Applications

Given the lack of specific data on 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide, we can infer potential applications based on related compounds:

  • Pharmacological Activity: Benzazepines are known for their activity on dopamine receptors and other neurological targets. Compounds with similar structures may exhibit similar pharmacological profiles.

  • Research Tools: These compounds are often used in research to study neurological pathways and potential therapeutic applications.

Comparison of Related Benzazepine Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Applications
9-(3-methylphenyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromideC23H24BrNO2426.3Potential pharmacological activity
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine (SKF 38393)C16H17NO2255.31D1 dopamine receptor agonist
7,8-Dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepineC18H21NO2283.365Potential pharmacological activity
CAS No. 20012-10-6
Product Name 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Molecular Formula C16H18BrNO2
Molecular Weight 336.22 g/mol
IUPAC Name 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Standard InChI InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H
Standard InChIKey INNWVRBZMBCEJI-UHFFFAOYSA-N
SMILES C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Canonical SMILES C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br
Appearance Assay:≥98%A crystalline solid
Synonyms (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrobromide
PubChem Compound 12928470
Last Modified Sep 12 2023

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